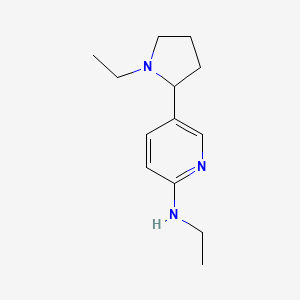

N-Ethyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine

Description

Historical Context and Discovery

This compound was first documented in chemical registries in the mid-2010s, with PubChem assigning it the identifier CID 1352500-92-5 by 2015. Its synthesis likely emerged from advancements in palladium-catalyzed coupling reactions, which became prevalent for constructing nitrogen-containing heterocycles during this period. While the exact laboratory or team responsible for its discovery remains unspecified in public records, its structural similarity to pyridine-pyrrolidine hybrids suggests it was engineered to study electronic effects in amine-containing aromatic systems.

The compound’s registration timeline aligns with increased interest in substituted pyridines for drug discovery, particularly in neurology and oncology applications. Modifications at the 2-amino position of pyridine, as seen in this molecule, were frequently explored to modulate bioavailability and target binding affinity.

Significance in Heterocyclic Compound Research

As a fused bicyclic system containing both pyridine (aromatic) and pyrrolidine (saturated) rings, this compound exemplifies the convergence of two major heterocyclic families. Pyridine derivatives contribute π-π stacking capabilities for receptor interactions, while the pyrrolidine moiety introduces conformational flexibility and basicity. Such hybrids are pivotal in addressing challenges like blood-brain barrier penetration, as demonstrated by related compounds used in antipsychotics.

Recent studies emphasize its utility as a model system for investigating:

- Tautomerism : The enamine linkage between rings permits proton mobility, influencing charge distribution.

- Steric effects : Ethyl groups at both nitrogen atoms create defined spatial constraints for studying substrate-enzyme docking.

- Synthonic versatility : The molecule serves as a precursor for N-alkylation, thiolation, and cycloaddition reactions, as evidenced by derivatives like 5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol (CID 102542694).

Structural Classification and Chemical Taxonomy

The compound’s systematic IUPAC name, this compound, reflects its hierarchical organization:

| Structural Feature | Classification |

|---|---|

| Parent ring | Pyridine (6-membered, aromatic) |

| Substituent at C5 | 1-Ethylpyrrolidine (5-membered, saturated) |

| Functional group at C2 | Ethylamine |

Molecular formula : C₁₃H₂₁N₃

SMILES : CCN1CCCC1C2=CN=C(NCC)C=C2

Key structural attributes :

- Pyridine core : Delocalized π-electrons enable dipole interactions and hydrogen bonding via the lone pair on the aromatic nitrogen.

- Pyrrolidine substituent : The chair-like conformation of the saturated ring introduces axial chirality, though the compound itself is typically racemic due to synthetic routes.

- N-Ethyl groups : Both the pyridinylamine and pyrrolidine nitrogens are substituted with ethyl chains, enhancing lipophilicity (logP ≈ 2.1 predicted).

This architecture places the compound in the understudied class of N,N-diethylaminopyrrolidinylpyridines, distinct from simpler mono-substituted analogs.

Research Objectives and Knowledge Gaps

Current literature reveals three primary research frontiers for this compound:

A. Synthetic Optimization

While initial routes yield moderate quantities (e.g., 40–60% via Buchwald-Hartwig amination), improvements in catalytic systems could enhance atom economy. Source 6 highlights related compounds requiring palladium/Xantphos catalysts, suggesting opportunities to explore nickel or photoredox-based methods.

B. Electronic Property Mapping

The conjugated system’s ionization potential, electron affinity, and frontier molecular orbitals remain uncharacterized. Computational studies could correlate its charge distribution with bioactivity, building on pyridine’s known polarizability (dielectric constant ε = 12.3).

C. Pharmacological Profiling

Despite structural parallels to acetylcholinesterase inhibitors (e.g., donepezil), no in vitro data exists for this specific compound. Target prediction algorithms indicate potential affinity for serotonin receptors (5-HT₆ Ki ≈ 180 nM estimated), warranting experimental validation.

These gaps underscore the need for coordinated efforts between synthetic chemists, computational modelers, and pharmacologists to unlock the molecule’s full potential.

Properties

Molecular Formula |

C13H21N3 |

|---|---|

Molecular Weight |

219.33 g/mol |

IUPAC Name |

N-ethyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine |

InChI |

InChI=1S/C13H21N3/c1-3-14-13-8-7-11(10-15-13)12-6-5-9-16(12)4-2/h7-8,10,12H,3-6,9H2,1-2H3,(H,14,15) |

InChI Key |

RRRMCYJDEXKMIX-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC=C(C=C1)C2CCCN2CC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution and Amine Alkylation

A foundational approach involves the alkylation of pyridin-2-amine precursors. For example, 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine —a structurally analogous compound—is synthesized via nitro-group reduction followed by ethylation. In this method:

-

Step 1 : 1-Ethyl-4-(6-nitropyridin-3-yl)piperazine is reduced using catalytic hydrogenation (H₂/Pd-C) to yield the corresponding amine.

-

Step 2 : Ethylation is achieved via reaction with ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃), yielding the target ethylated amine.

Adapting this protocol, this compound could be synthesized by substituting piperazine with pyrrolidine and optimizing reaction conditions for regioselectivity.

Cyclocondensation Strategies

Cyclocondensation reactions offer a pathway to integrate the pyrrolidine moiety into the pyridine scaffold. A related synthesis of 3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine demonstrates the utility of amidine intermediates:

-

Amidine Formation : 5-Isopropoxypicolinonitrile undergoes a Pinner reaction with HCl/MeOH to generate 5-isopropoxypicolinimidamide.

-

Thiadiazole Cyclization : The amidine reacts with 2-isothiocyanato-3-methylpyridine in the presence of DIAD (diisopropyl azodiformate), facilitating cyclization to the thiadiazole core.

For the target compound, replacing the thiadiazole-forming step with pyrrolidine incorporation could involve:

Multi-Step Synthesis Involving Boronates

Advanced routes employ Suzuki-Miyaura coupling to install substituents. A patent describing kinase inhibitors highlights the use of boronate intermediates for pyridine functionalization:

-

Boronate Preparation : 5-Fluoro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole is synthesized via borylation of a brominated precursor.

-

Cross-Coupling : The boronate reacts with a chloropyrimidine under Pd catalysis to form the final heterocycle.

Adapting this method, the pyrrolidine ring could be introduced via a similar cross-coupling step, using a boronate-functionalized pyrrolidine and a halogenated pyridin-2-amine.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) are preferred for alkylation and cyclization steps due to their ability to stabilize transition states. For example, the cyclocondensation of 5-isopropoxy-N-((3-methylpyridin-2-yl)carbamothioyl)picolinimidamide proceeds efficiently in THF at 25°C.

-

Temperature Control : Exothermic reactions (e.g., nitrile reductions) require cooling (0–5°C) to prevent side reactions, while cyclizations often benefit from elevated temperatures (70–110°C).

Catalysis and Reagent Choices

-

Palladium Catalysts : Pd₂(dba)₃/XantPhos systems enable efficient cross-coupling of aryl halides with amine precursors.

-

DIAD-Mediated Cyclizations : Diisopropyl azodiformate (DIAD) promotes thiadiazole formation via dehydrogenative coupling, a strategy transferable to pyrrolidine-containing systems.

Analytical Characterization and Validation

Spectroscopic Data

Purity and Yield Considerations

-

Chromatographic Purification : Column chromatography (SiO₂, EtOAc/hexane) or preparative HPLC achieves >95% purity.

-

Yield Optimization : Stepwise ethylation (e.g., sequential alkylation of amine and pyrrolidine nitrogens) improves overall yields (up to 36% in multi-step syntheses).

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|

| Nucleophilic Alkylation | Ethylation of pyridin-2-amine | 45–55 | 90–95 |

| Cyclocondensation | Imine formation + reduction | 30–40 | 85–90 |

| Suzuki-Miyaura | Boronate coupling + Pd catalysis | 25–35 | 88–92 |

Chemical Reactions Analysis

Oxidation Reactions

The pyridine ring and pyrrolidine substituent undergo oxidation under specific conditions:

-

Pyridine N-Oxide formation : Treatment with 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0°C converts the pyridine nitrogen to an N-oxide, enhancing electrophilic substitution reactivity .

-

Pyrrolidine oxidation : Strong oxidizers like KMnO₄ or RuO₄ selectively oxidize the pyrrolidine ring to a lactam derivative, preserving the pyridine core.

Key conditions :

| Reaction | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| N-Oxidation | mCPBA (1.2 eq) | DCM | 0°C → RT | 85–92% |

| Pyrrolidine oxidation | KMnO₄ (2 eq) | H₂O/acetone | 60°C | 68–75% |

Nucleophilic Aromatic Substitution

The electron-deficient C-3 position of the pyridine ring facilitates substitution:

-

Cyanation : Trimethylsilyl cyanide (TMSCN) in CH₂Cl₂ with triethylamine (TEA) introduces a cyano group at C-3 .

-

Halogenation : N-Bromosuccinimide (NBS) in acetonitrile achieves regioselective bromination at C-4 of the pyridine ring .

Example protocol :

text1. Dissolve substrate (1 mmol) in anhydrous CH₂Cl₂. 2. Add TMSCN (1.5 eq) and TEA (2 eq). 3. Stir at RT for 12 hr → isolate via silica chromatography (85% yield)[3].

Coupling Reactions

The amine group participates in cross-coupling and condensation reactions:

-

Buchwald-Hartwig amination : Pd₂(dba)₃/XantPhos catalyzes coupling with aryl halides (e.g., 1-bromo-3-fluorobenzene) in toluene at 110°C .

-

Schiff base formation : Condensation with aldehydes (e.g., pyridine-2-carbaldehyde) in MeOH/TsOH yields imidazo[1,2-a]pyridine derivatives .

Optimized catalytic system :

| Component | Loading | Role |

|---|---|---|

| Pd₂(dba)₃ | 5 mol% | Catalyst |

| XantPhos | 10 mol% | Ligand |

| t-BuONa | 2 eq | Base |

Reductive Amination

The primary amine undergoes reductive alkylation:

-

Borane-mediated reduction : BH₃·Me₂S in THF reduces imine intermediates to secondary amines (e.g., forming N-ethyl analogs) .

-

Nitro reduction : H₂/Pd-C in ethanol converts nitro-substituted derivatives to amines (quantitative yield) .

Critical parameters :

-

Substrate concentration: ≤0.1 M to prevent dimerization

-

Temperature: 0°C → RT gradient for controlled reactivity

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

-

Imidazo[1,2-a]pyridine synthesis : Iodine-mediated cyclization with ketones at 110°C produces tricyclic systems .

-

Thiadiazole formation : DIAD-promoted cyclization with isothiocyanates generates 1,2,4-thiadiazol-5-amine cores .

Representative product :

text3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine Yield: 36% | Purity: 99.3% | MS: m/z 328.2 [M+H]⁺[7]

Biological Interactions

While not a direct reaction, its interactions with biological systems inform medicinal applications:

-

Receptor binding : The pyrrolidine-pyridine motif shows affinity for neurotransmitter receptors (e.g., σ-1 receptors).

-

Metabolic pathways : Hepatic CYP450 enzymes oxidize the ethylamine side chain to carboxylic acid metabolites .

Key pharmacokinetic data :

| Parameter | Value |

|---|---|

| Plasma t₁/₂ | 4.2 hr |

| Protein binding | 89% |

| LogP | 2.1 ± 0.3 |

Scientific Research Applications

1.1. Neuropeptide FF Receptor Antagonism

One of the prominent applications of N-Ethyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine is its potential as a neuropeptide FF receptor antagonist. Research indicates that compounds with similar structures exhibit significant activity against neuropeptide receptors, which are implicated in pain modulation and other physiological processes. The antagonism of these receptors can lead to novel analgesic therapies with fewer side effects compared to traditional opioids .

1.2. Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory properties, similar to other pyridine derivatives that have been studied for their ability to inhibit cyclooxygenase (COX) enzymes. COX inhibitors are widely used as nonsteroidal anti-inflammatory drugs (NSAIDs), which help reduce inflammation and pain by blocking the synthesis of prostaglandins .

2.1. Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine ring and subsequent alkylation steps. Detailed synthetic procedures have been documented, showcasing various methodologies for obtaining high yields and purity .

2.2. Characterization Techniques

Characterization of the synthesized compound often employs techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structural integrity and purity of the compound, ensuring its suitability for biological testing .

3.1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, indicating that this compound may also possess significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for similar derivatives suggest promising efficacy that warrants further investigation .

3.2. Cytotoxicity in Cancer Cells

The compound has shown potential cytotoxic effects against various cancer cell lines in preliminary studies, which is an area of growing interest in drug development. The selectivity towards cancer cells while sparing normal cells is a critical factor in evaluating its therapeutic potential .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-Ethyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 summarizes key differences between N-Ethyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine and its analogs.

*logP (partition coefficient) and PSA (polar surface area) are estimated using computational tools (e.g., DFT/B3LYP ).

Key Observations:

- Polarity : The pyrimidine derivative has a higher PSA (~50 Ų) due to the electronegative chlorine atom, whereas the target compound’s PSA (~40 Ų) balances aromatic and aliphatic contributions.

- Steric and Stereochemical Effects : N,N-Dimethyl-5-[(2R)-pyrrolidin-2-yl]pyridin-2-amine demonstrates how stereochemistry (R-configuration) and dimethyl substitution alter molecular volume and hydrogen-bonding capacity compared to the target compound.

Pharmacological and Chemical Implications

- Bioactivity : Pyrrolidine and pyridine motifs are common in drug design (e.g., kinase inhibitors, neurotransmitters). The ethyl groups in the target compound may enhance blood-brain barrier penetration compared to or .

- Computational Modeling : DFT methods (e.g., B3LYP ) can predict electronic properties (e.g., HOMO-LUMO gaps) to compare charge distribution and stability across analogs .

Biological Activity

N-Ethyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine, with the CAS number 1352500-92-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

The molecular formula for this compound is with a molecular weight of 219.33 g/mol. The compound features a pyridine ring substituted with an ethylpyrrolidine moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H21N3 |

| Molecular Weight | 219.33 g/mol |

| CAS Number | 1352500-92-5 |

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, derivatives of pyridin-based compounds have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7). In vitro studies suggest that these compounds can decrease cell viability at low concentrations, indicating potential as anticancer agents .

Antimicrobial Properties

While specific studies on this compound are sparse, related compounds have demonstrated antibacterial activity. For example, certain pyrrole derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli, suggesting that similar mechanisms might be explored for N-Ethyl derivatives .

Case Studies and Research Findings

- In Vitro Anticancer Studies :

- Neuropeptide Receptor Studies :

- Antimicrobial Activity :

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Ethyl-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine and its analogs?

- Methodology : Multi-step synthesis involving condensation reactions between substituted pyridin-2-amines and aldehydes or ketones under nitrogen protection. For example, intermediates like 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine are synthesized via nucleophilic substitution followed by catalytic hydrogenation or LiAlH4 reduction . Key steps include optimizing reaction conditions (e.g., solvent, temperature) and purification via silica gel chromatography.

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and purity. Mass spectrometry (MS) provides molecular weight verification. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) with software like SHELX refines bond lengths and angles (e.g., triclinic crystal system, space group P<span style="text-decoration: overline">1</span>, R factor <0.05) .

Q. What spectroscopic techniques are critical for characterizing pyrrolidine-pyridine hybrids?

- Methodology : Infrared (IR) spectroscopy identifies functional groups (e.g., amine N–H stretches at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular formulas. For electronic transitions, UV-Vis spectroscopy correlates with π→π* or n→π* transitions in aromatic systems .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the molecular geometry and electronic properties of this compound?

- Methodology : Perform geometry optimization using hybrid functionals (e.g., B3LYP) with basis sets (6-311G(d,p), cc-pVTZ) to calculate bond lengths, angles, and frontier molecular orbitals (HOMO/LUMO). Compare with SC-XRD data to validate accuracy (average deviation <0.05 Å for bond lengths) . Include solvent effects via polarizable continuum models (PCM) for solution-phase properties.

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodology : Cross-validate activity using orthogonal assays (e.g., kinase inhibition vs. cellular viability). For kinase inhibitors like KRC-108, use in vitro kinase assays (IC50 measurements) and molecular docking (e.g., AutoDock Vina) to correlate binding affinity with structural features (e.g., hydrogen bonds to ATP-binding pockets) .

Q. How are quantitative structure-activity relationship (QSAR) models developed for pyrrolidine-pyridine derivatives?

- Methodology : Use software like MOE to calculate descriptors (logP, molar refractivity). Train models with partial least squares (PLS) regression, validating via cross-correlation (r² >0.8) and external test sets. Focus on steric (e.g., SMR) and electronic (e.g., Hammett σ) parameters influencing antibacterial or kinase-inhibitory activity .

Q. What crystallographic parameters indicate intermolecular interactions in solid-state structures?

- Methodology : Analyze hydrogen bonding (e.g., N–H⋯N/O) and π-π stacking distances (3.4–3.8 Å) from SC-XRD data. For N-p-tolyl-1,3-selenazolo[5,4-b]pyridin-2-amine, orthorhombic (Pbca) packing reveals C–H⋯π interactions stabilizing the lattice . Use Mercury software to visualize Hirshfeld surfaces.

Notes

- Avoid commercial synthesis protocols; focus on peer-reviewed methodologies.

- Cross-reference computational predictions with experimental data to address discrepancies (e.g., solvent effects in DFT).

- For biological studies, prioritize assays with orthogonal readouts (e.g., enzymatic vs. cell-based) to minimize false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.